

chemical structure of (-)-Anaferine alkaloid

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Compound of Interest		
Compound Name:	(-)-Anaferine	
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An In-depth Technical Guide to the Chemical Structure of (-)-Anaferine

Introduction

(-)-Anaferine is a naturally occurring bis-piperidine alkaloid found primarily in the roots of Withania somnifera, a plant widely used in traditional Ayurvedic medicine.[1][2] It belongs to a class of nitrogen-containing compounds known for a wide range of biological activities.[2][3] Structurally, (-)-Anaferine is characterized by a C2-symmetrical framework where two piperidine rings are connected by a 2-propanone bridge.[2][4] This unique structure, specifically the (R,R)-enantiomer, has garnered interest in the scientific community for its potential pharmacological applications, including neuroprotective and anti-inflammatory properties.[1][3] This guide provides a detailed overview of its chemical structure, supported by spectroscopic data and synthetic methodologies.

Core Chemical Structure and Properties

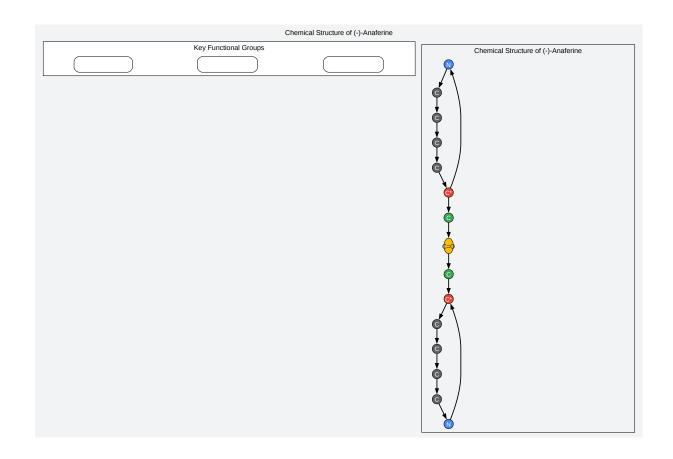
The fundamental structure of **(-)-Anaferine** consists of two (2R)-piperidin-2-yl groups linked at their 2-positions by a three-carbon chain containing a central ketone.[5] This arrangement results in the systematic IUPAC name 1,3-bis[(2R)-piperidin-2-yl]propan-2-one.[3][5] The molecule's stereochemistry is critical to its identity, with the naturally occurring levorotatory form designated as **(-)-anaferine** corresponding to the (R,R) configuration.[1]

Table 1: Chemical Identifiers and Properties of (-)-Anaferine



Identifier	Value	Source
IUPAC Name	1,3-bis[(2R)-piperidin-2- yl]propan-2-one	[3][5]
CAS Number	19519-55-2	[3][5]
Molecular Formula	C13H24N2O	[3][4][5]
Molecular Weight	224.34 g/mol	[3][5]
Canonical SMILES	C1CCNC(C1)CC(=0)CC2CCC CN2	[3]
Isomeric SMILES	C1CCNINVALID-LINK CC(=O)C[C@H]2CCCCN2	[3]

| InChi Key | JFMCQBGTUJUOAB-VXGBXAGGSA-N |[3] |





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Caption: Schematic of **(-)-Anaferine**'s structure highlighting key functional groups.

Spectroscopic Data for Structural Elucidation

The definitive structure of **(-)-Anaferine** has been confirmed through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below corresponds to the dihydrochloride salt of synthetically produced **(-)-Anaferine**.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's C2 symmetry, the number of unique signals is halved.[4]

Table 2: ¹H and ¹³C NMR Data for (-)-Anaferine Dihydrochloride in CD₃OD

Position	¹H Chemical Shift (δ/ppm)	Multiplicity	Integration	¹³ C Chemical Shift (δ/ppm)
Piperidine Rings				
2, 2'	3.50-3.61	m	2 H	52.3 (2 CH)
6, 6'	3.32-3.40	m	2 H	44.8 (2 CH ₂)
3, 3' / 5, 5'	1.82-1.95	m	6 H	28.3 (2 CH ₂) / 21.6 (2 CH ₂)
4, 4'	1.00-1.74	m	6 H	22.0 (2 CH ₂)
Propanone Linker				
1, 3	2.88-3.05	m	4 H (total)	44.7 (2 CH ₂)
2 (C=O)	-	-	-	205.0

Data sourced from Bonandi et al. (2020)[4]



Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.

Table 3: ESI-MS Data for (-)-Anaferine

lon	Calculated m/z	Observed m/z
[C ₁₃ H ₂₄ N ₂ O + H] ⁺	224.19	224.31

Data sourced from Bonandi et al. (2020)[4]

Experimental Protocols

The characterization of **(-)-Anaferine** relies on standard analytical chemistry techniques. The following protocols are based on the methods reported in the total synthesis of the alkaloid.[4]

General Analytical Methods

Reagents and solvents are typically purchased from commercial suppliers and used without further purification unless specified. Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm) or by chemical staining. Purification is commonly achieved via flash chromatography on silica gel.[4]

NMR Spectroscopy Protocol

- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[4]
- Sample Preparation: Samples are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD).[4]
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard, and chemical shifts (δ) are reported in parts per million (ppm) relative to its signal.[4]
- Data Reporting:



- ¹H-NMR: Data are reported as chemical shift (δ/ppm), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (Hz), and integration.[4]
- ¹³C-NMR: Data are reported in terms of chemical shift (δ/ppm).[4]

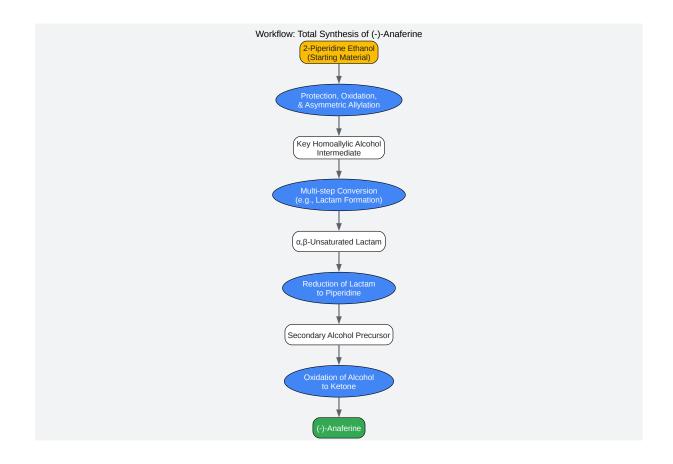
Mass Spectrometry Protocol

- Instrumentation: Mass spectra are recorded on a Q-Tof micro mass spectrometer.[4]
- Ionization Technique: Electrospray Ionization (ESI) is utilized, which is a soft ionization technique suitable for analyzing relatively large and polar molecules like alkaloids without significant fragmentation.[4]
- Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined to confirm the molecular weight.[4]

Synthesis and Potential Biological Interactions

The total synthesis of **(-)-Anaferine** provides a workflow that is crucial for producing the compound for research and confirming its structure.



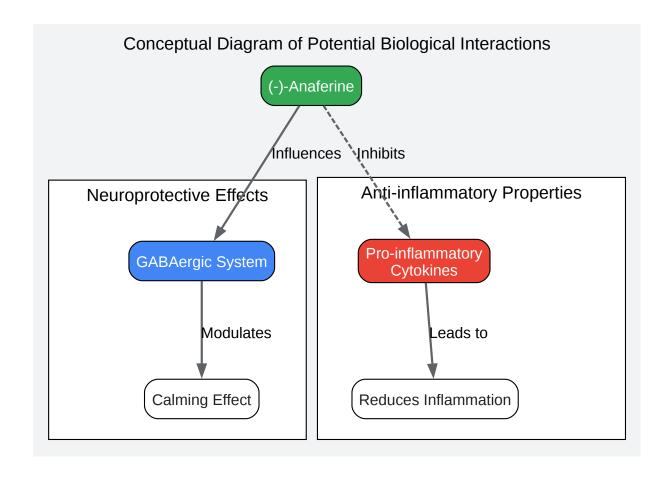


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Caption: A simplified workflow for the total synthesis of (-)-Anaferine.[4][6]

While the precise molecular mechanisms of **(-)-Anaferine** are still under investigation, preliminary research suggests it may contribute to the neuroprotective and anti-inflammatory effects of Withania somnifera extracts.[3]





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Caption: Potential biological interaction pathways suggested for **(-)-Anaferine**.[3]

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